molecular formula C11H12FeO-6 B13785342 Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron

Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron

Cat. No.: B13785342
M. Wt: 216.06 g/mol
InChI Key: NVNUUTJVTPZKSN-UHFFFAOYSA-N
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Description

The compound "Cyclopenta-2,4-dien-1-ylmethanol; cyclopentane; iron" (CAS: 7237-51-6) is an organoiron complex comprising a ferrocene core (cyclopentadienyl ligands bound to iron) with a hydroxymethyl substituent and a cyclopentane moiety. It is structurally identified as ferrocenylmethanol (C₆H₅FeC₅H₄CH₂OH) and is utilized in catalysis, materials science, and biomedical research due to its redox activity and stability . Its molecular formula is C₁₀H₁₀Fe, with a molecular weight of 186.03 g/mol .

Properties

Molecular Formula

C11H12FeO-6

Molecular Weight

216.06 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H;/q-1;-5;

InChI Key

NVNUUTJVTPZKSN-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CO.[Fe]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of organoiron complexes involving cyclopentadienyl ligands typically follows the reaction of iron carbonyl precursors with cyclopentadienyl sources. For the specific compound containing cyclopenta-2,4-dien-1-ylmethanol, the synthesis involves:

  • Generation of cyclopentadienyl anion or cyclopentadienide species from cyclopentadiene or substituted cyclopentadienyl precursors.
  • Coordination of these anions to iron centers, often starting from iron pentacarbonyl (Fe(CO)5) or related iron carbonyl complexes.
  • Substitution or functionalization of the cyclopentadienyl ring to introduce the methanol (-CH2OH) group.

Typical Synthetic Route

A well-documented method for preparing cyclopentadienyliron complexes is the reaction of iron pentacarbonyl with cyclopentadiene derivatives under thermal or photochemical conditions. For example, the synthesis of related compounds such as cyclopentadienyliron dicarbonyl dimers involves:

$$
2 \text{Fe(CO)}5 + \text{C}{10}\text{H}{12} \rightarrow (\eta^5\text{-C}5\text{H}5)2\text{Fe}2(\text{CO})4 + 6 \text{CO} + \text{H}_2
$$

In this reaction, dicyclopentadiene thermally cracks to cyclopentadiene, which then coordinates to iron with concurrent loss of carbonyl ligands. The presence of substituents such as methanol on the cyclopentadienyl ring can be introduced either by using pre-functionalized cyclopentadienyl precursors or by post-coordination modification.

Specific Preparation of Cyclopenta-2,4-dien-1-ylmethanol Complexes

While direct literature on the exact compound "this compound" is limited, analogous preparation methods for cyclopentadienylcarbinol iron complexes involve:

  • Synthesis of cyclopentadienylcarbinol (cyclopenta-2,4-dien-1-ylmethanol) by known organic methods such as hydroxymethylation of cyclopentadiene.
  • Deprotonation of cyclopentadienylcarbinol to form the cyclopentadienide anion derivative.
  • Coordination of this anion to iron centers, typically by reaction with iron salts or iron carbonyls under inert atmosphere to avoid oxidation.

Preparation of Cyclopentane; Iron Complexes

Cyclopentane; iron complexes, often referred to as dicyclopentadienyliron(II) or ferrocene derivatives, are prepared by:

  • Reacting cyclopentadiene with iron(II) salts or iron carbonyls.
  • The reaction proceeds via formation of cyclopentadienyl anion and its coordination to iron, forming sandwich complexes.

The preparation is well-established and involves:

Step Reagents Conditions Outcome
1 Cyclopentadiene Thermal cracking if dimeric Monomeric cyclopentadiene
2 Fe(CO)5 or Fe(II) salts Heating or photolysis Formation of iron-cyclopentadienyl complex
3 Workup under inert atmosphere Purification by crystallization Pure cyclopentadienyliron complex

This method is classical and widely used in organometallic synthesis laboratories.

Comparative Table of Preparation Methods

Compound Component Starting Materials Reaction Conditions Key Intermediates Notes
Cyclopenta-2,4-dien-1-ylmethanol Cyclopentadienylcarbinol precursor Base for deprotonation, inert atmosphere Cyclopentadienide anion Requires careful control to avoid oxidation
Cyclopentane; iron (ferrocene type) Cyclopentadiene + Fe(CO)5 or Fe(II) salts Heating or photolysis, inert atmosphere Iron pentacarbonyl intermediates Established method since 1955
Mixed complexes (cyclopentadienyl + iron + methanol substituent) Combination of above Multi-step, involving ligand functionalization Organometallic intermediates Functionalization often post-coordination

Research Findings and Analysis

  • The reaction of iron pentacarbonyl with cyclopentadiene derivatives remains the cornerstone for synthesizing cyclopentadienyliron complexes, including those with functional groups like methanol substituents.
  • Thermal and photochemical pathways both involve hydride intermediates, which influence the yield and purity of the final complex.
  • The presence of substituents on the cyclopentadienyl ring, such as hydroxymethyl groups, can affect the electronic properties and stability of the iron complex, making the synthetic route more challenging and requiring controlled conditions.
  • Purification typically involves inert atmosphere techniques and crystallization to prevent oxidation of the sensitive iron center.
  • Molecular characterization using spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography is critical to confirm the structure and purity of the complexes.

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of iron oxides and other by-products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced iron complexes.

    Substitution: The cyclopentadienyl ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides; reactions are conducted in the presence of a base to facilitate the substitution process.

Major Products:

    Oxidation: Iron oxides and hydroxides.

    Reduction: Reduced iron complexes.

    Substitution: Substituted cyclopentadienyl derivatives.

Scientific Research Applications

Organic Synthesis

Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron is utilized in organic synthesis as a building block for creating complex molecules. Its reactivity allows for:

  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives. These reactions are facilitated by the electron-rich nature of the cyclopentadiene moiety, enabling the formation of new carbon-carbon bonds under mild conditions .
  • Functionalization : The presence of the iron center allows for functionalization reactions where the cyclopentadiene acts as a nucleophile. This is particularly useful in synthesizing various substituted aromatic compounds .

Catalysis

The iron complex serves as a catalyst in several important reactions:

  • Phosphine-Catalyzed Reactions : Research has shown that cyclopenta-2,4-dien-1-ylmethanol can be employed alongside phosphine catalysts to facilitate enantioselective intramolecular reactions. For instance, it has been used to create chiral cyclohexene and cyclopentene derivatives with high yields and selectivity .
  • Metal-Catalyzed Processes : The iron center enhances catalytic activity in various transformations, including hydrogenation and oxidation reactions. This makes it a valuable component in green chemistry applications where metal catalysts are preferred for their efficiency and reduced environmental impact .

Material Science

In material science, this compound has potential applications due to its unique structural properties:

  • Polymerization : The compound can act as a monomer or co-monomer in polymer synthesis, contributing to the development of new materials with tailored properties. Its ability to undergo polymerization under specific conditions allows for the creation of polymers with enhanced mechanical and thermal stability .
  • Nanomaterials : Research indicates that iron complexes can be utilized in the synthesis of nanostructured materials. These materials have applications in catalysis, electronics, and biomedicine due to their high surface area and reactivity .

Case Study 1: Enantioselective Synthesis

In a study published by Shi and Zhang (2012), cyclopenta-2,4-dien-1-ylmethanol was used as part of a phosphine-catalyzed reaction to synthesize chiral cyclohexene derivatives. The study demonstrated that varying reaction conditions could lead to significant improvements in yield and enantioselectivity, achieving up to 94% yield with excellent diastereoselectivity .

Case Study 2: Diels-Alder Reaction Applications

A recent investigation into the Diels-Alder reaction involving cyclopenta-2,4-dien-1-ylmethanol highlighted its effectiveness as a diene component when reacting with electron-deficient dienophiles. The study found that substituents on the diene significantly influenced the reaction rate and product distribution, showcasing its versatility in synthetic applications .

Mechanism of Action

The mechanism of action of Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

Ferrocene Derivatives
  • Cyclopenta-2,4-dien-1-yl(2-(1-(2,4-dinitrophenyl)-1H-pyrazol-4-yl)cyclopenta-2,4-dien-1-yl)iron(III) : This nitro-substituted ferrocenyl pyrazole derivative shares the cyclopentadienyl-iron backbone but incorporates a pyrazole ring and nitro groups, enhancing its electrochemical properties for sensor applications .
  • Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane-iron(2+) : The substitution of phosphane groups increases steric bulk and alters ligand coordination behavior compared to the hydroxymethyl group in the target compound .
Cyclopentane-Containing Compounds
  • Isopropylcyclopentane : A simple alicyclic hydrocarbon lacking iron, it is used as a solvent. Unlike the target compound, it lacks functional groups and redox activity, resulting in lower chemical reactivity .
  • 4-[(5-Methylcyclopenten-1-yl)methyl]cyclopentane-1,3-dione: This bicyclic diketone exhibits ring strain and keto-enol tautomerism, contrasting with the stable ferrocene core in the target compound .

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Ferrocenylmethanol C₁₀H₁₀Fe Cyclopentadienyl, -CH₂OH 186.03
Ferrocenyl pyrazole [6] C₁₄H₁₂FeN₄O₄ Pyrazole, nitro 380.12
Isopropylcyclopentane [15] C₈H₁₆ -CH(CH₃)₂ 112.22

Reactivity and Stability

  • Radical Formation : Cyclopentane and cyclopentene derivatives form resonance-stabilized allyl radicals during oxidation, a behavior shared with the cyclopentane moiety in the target compound . However, ferrocene’s iron center provides additional stabilization via electron delocalization, reducing radical-driven degradation .
  • Ring Strain: Cyclopentane-containing compounds (e.g., spiro-β-lactams) exhibit higher ring strain than cyclohexane analogs, leading to lower synthetic yields . Ferrocenylmethanol’s planar cyclopentadienyl rings minimize strain, enhancing stability .

Biodegradability

  • Alicyclic Hydrocarbons: Cyclopentane and methylcyclopentane degrade rapidly under sulfate-reducing conditions (80–90% consumption in 14 days), whereas dimethylcyclopentane isomers degrade slower due to steric hindrance . The iron complex in ferrocenylmethanol may inhibit microbial activity, reducing biodegradability compared to pure cyclopentane .

Table 2: Biodegradation Rates

Compound Biodegradation Rate (Sulfate-Amended) Key Factor
Cyclopentane [2] Rapid (~90% in 14 days) Simple alicyclic structure
Methylcyclopentane [2] Rapid (~85% in 14 days) Minimal steric hindrance
Ferrocenylmethanol Slow Metal complex inhibition

Biological Activity

Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron, a complex compound with the formula C11H12FeO, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopenta-2,4-diene moiety linked to an iron center, which is crucial for its reactivity and biological interactions. The presence of iron is particularly noteworthy as it can facilitate various biochemical transformations.

1. Antioxidant Properties

Research indicates that compounds containing iron can exhibit antioxidant properties. This compound may help in scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

The compound has shown promise in anticancer studies. For instance, its derivatives have been evaluated for their ability to inhibit tumor cell proliferation. A study indicated that cyclopentadiene derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

3. Enzyme Inhibition

Enzyme inhibition studies suggest that this compound can interact with certain enzymes involved in metabolic pathways. Inhibitory effects on enzymes such as cyclooxygenases (COXs) have been reported, which are crucial targets for anti-inflammatory drugs. The inhibition of COXs can lead to reduced synthesis of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of cyclooxygenases (COXs)

Case Study: Anticancer Mechanism

A notable study investigated the anticancer properties of cyclopentadiene derivatives, including those related to this compound. The research demonstrated that these compounds could inhibit cell growth in various cancer cell lines by promoting apoptosis via mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers such as caspase-3 and PARP cleavage .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The iron center can coordinate with biological molecules, influencing biochemical pathways.
  • Free Radical Scavenging : The diene structure allows for electron donation, which is essential for neutralizing free radicals.
  • Enzyme Interaction : The compound's structure enables it to fit into enzyme active sites, leading to inhibition or modulation of enzyme activity.

Q & A

Advanced Research Question

  • Modeling : B3LYP/6-31G(d) calculations assess interaction energies, Mulliken charges, and electrostatic potentials in dodecahedron methane hydrate cages.
  • Key Findings : Cyclopentane stabilizes hydrate structures via van der Waals interactions, while methanol disrupts H-bond networks .

What methodologies evaluate the catalytic efficiency of iron-cyclopentadienyl complexes in stereoselective transformations?

Advanced Research Question

  • Turnover Frequency (TOF) : Quantifies catalytic activity in cyclohexane/cyclopentane synthesis .
  • Enantiomeric Excess (ee) : Chiral HPLC or NMR analysis of products from asymmetric C–C bond formation .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) to track hydrogen transfer pathways .

How can discrepancies in reported biological activities (e.g., anticancer vs. cytotoxicity) of iron-cyclopentane complexes be systematically addressed?

Advanced Research Question

  • Standardized Assays : Use MTT tests on MCF-7 (breast cancer) and HFB-4 (normal melanocyte) cell lines to differentiate selective toxicity .
  • Molecular Docking : Validate interactions with cancer targets (e.g., PDB ID: 3HB5 for breast cancer oxidoreductase) .
  • Control Variables : Ligand-to-metal ratio, solvent effects, and incubation time .

What experimental approaches determine the thermodynamic stability of cyclopentane-iron complexes under varying conditions?

Advanced Research Question

  • Thermal Analysis :
    • DSC : Measures phase transitions (e.g., melting points of cyclopentane derivatives) .
    • TGA : Tracks decomposition profiles (e.g., ligand dissociation temperatures) .
  • Gas-Phase Thermochemistry : ΔfH° (enthalpy of formation) data for cyclopentane derivatives via combustion calorimetry .

What advanced mechanistic studies are required to map the catalytic cycle of iron-cyclopentadienyl complexes in C–C bond formation?

Advanced Research Question

  • In Situ Spectroscopy :
    • FTIR/Raman : Monitors intermediate species (e.g., Fe–H or Fe–C vibrations) during catalysis .
    • EPR : Identifies paramagnetic intermediates in redox-active cycles .
  • Computational Modeling : Transition state analysis using DFT to map energy barriers in cyclopentane alkylation .

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